[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine
Overview
Description
[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of [(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. One common method includes the reaction of 2-aminopyridine with an aldehyde and an isocyanide under acidic conditions to form the imidazo[1,2-a]pyridine scaffold . Industrial production methods often utilize transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Chemical Reactions Analysis
[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of [(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine can be compared with other similar compounds such as:
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Imidazo[1,2-a]pyrimidine: Widely used in medicinal chemistry for drug development.
Imidazo[1,2-a]pyridine derivatives: These compounds exhibit a range of biological activities and are used in various research fields.
This compound stands out due to its unique structural features and versatile applications in different scientific domains.
Properties
IUPAC Name |
(5-methylimidazo[1,2-a]pyridin-2-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-3-2-4-9-11-8(5-10)6-12(7)9/h2-4,6H,5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWNBGDEYAEUQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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